Niphatesine C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

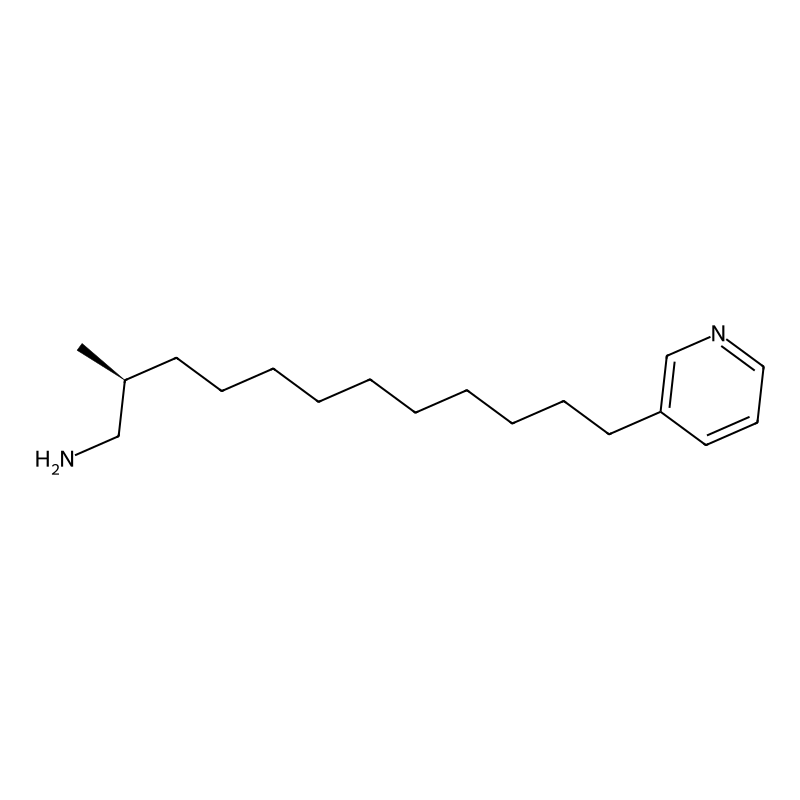

Niphatesine C is a pyridine alkaloid primarily derived from marine sponges, particularly those belonging to the genus Niphates. The compound is notable for its unique structural features, which include a pyridine ring substituted with various alkyl groups. Its chemical formula is , and it exhibits two enantiomers due to the presence of a chiral center. The absolute configuration of the natural product has been established as (S) based on optical rotation studies .

In laboratory settings, niphatesine C can undergo various reactions typical of pyridine derivatives, such as electrophilic substitutions and nucleophilic attacks, depending on the substituents present on the pyridine ring.

Niphatesine C has garnered attention for its biological properties, particularly its antibacterial and antifungal activities. Studies have demonstrated that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for further pharmacological exploration . Additionally, its structural analogs have been synthesized and evaluated for enhanced biological activity, indicating potential therapeutic applications in treating infections .

The synthesis of niphatesine C has been approached through several methodologies:

- Convergent Synthesis: This method involves the acylation of thiophenes followed by reductive desulfurization and transformations to yield the desired pyridine structure .

- Total Synthesis: A new total synthesis method has been developed that efficiently produces niphatesine C starting from commercially available precursors, emphasizing shorter reaction times and higher yields .

- Pd-Catalyzed Coupling: Another effective approach utilizes palladium-catalyzed coupling reactions to form the pyridine framework, facilitating regioselective synthesis of niphatesine C and its analogs .

Niphatesine C's primary applications lie in medicinal chemistry due to its antibacterial and antifungal properties. Its potential as a lead compound in drug development is significant, particularly in addressing resistant strains of bacteria and fungi. Additionally, ongoing research into its structural analogs may yield compounds with improved efficacy or reduced toxicity for therapeutic use .

Interaction studies have focused on understanding how niphatesine C interacts with various biological targets. Preliminary findings suggest that it may inhibit specific enzymes or pathways critical for microbial survival, thereby exerting its antimicrobial effects. Further investigations into its mechanism of action are necessary to fully elucidate these interactions and optimize its pharmacological profile .

Niphatesine C shares structural similarities with several other pyridine alkaloids. Here are some notable comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Norniphatesine C | Similar pyridine structure | Antibacterial | Lacks one alkyl substitution |

| Xestamine D | Pyridine with different alkyl groups | Antifungal | Contains additional functional groups |

| Theonelladine A | Pyridine derivative | Antimicrobial | Marine origin with distinct stereochemistry |

| Niphatesine A | Related alkaloid | Antimicrobial | Different substitution pattern |

Niphatesine C's uniqueness lies in its specific chiral configuration and the arrangement of substituents on the pyridine ring, which contribute to its distinct biological profile compared to these similar compounds.